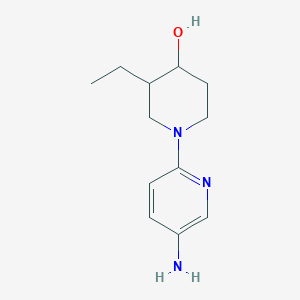

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Determination

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex heterocyclic structure incorporating both pyridine and piperidine ring systems. The complete name 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol indicates a piperidine ring substituted at position 1 with a 5-aminopyridin-2-yl group, at position 3 with an ethyl group, and at position 4 with a hydroxyl group.

The molecular formula can be determined by systematic analysis of the constituent atoms. The base piperidine ring contributes 5 carbon atoms and 1 nitrogen atom. The pyridine ring adds 5 carbon atoms and 1 nitrogen atom. The amino group on the pyridine contributes an additional nitrogen atom. The ethyl substituent provides 2 carbon atoms. The hydroxyl group contributes 1 oxygen atom. Accounting for all hydrogen atoms required to satisfy valency requirements, the molecular formula is C₁₂H₁₉N₃O with a molecular weight of 221.30 grams per mole.

Table 1: Molecular Composition Analysis

| Structural Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

|---|---|---|---|---|

| Piperidine Ring | 5 | 10 | 1 | 0 |

| Pyridine Ring | 5 | 3 | 1 | 0 |

| Amino Group | 0 | 2 | 1 | 0 |

| Ethyl Substituent | 2 | 5 | 0 | 0 |

| Hydroxyl Group | 0 | 1 | 0 | 1 |

| Total | 12 | 21 | 3 | 1 |

The chemical structure features a six-membered piperidine ring in a chair conformation connected to a pyridine ring system through a nitrogen-carbon bond. This structural arrangement places the compound within the broader class of aminopyridine derivatives, which have attracted considerable interest as useful precursors for synthesizing various heterocyclic compounds with medicinal value.

Stereochemical Configuration Analysis

The stereochemical analysis of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol reveals multiple chiral centers that significantly influence the compound's three-dimensional structure and properties. The piperidine ring contains two stereogenic centers at carbon positions 3 and 4, where the ethyl and hydroxyl substituents are located, respectively.

Following the Cahn-Ingold-Prelog priority system, the configuration at each stereocenter must be determined by ranking the substituents according to atomic number and establishing the spatial arrangement. At the carbon bearing the ethyl group, the four substituents in order of priority are: the nitrogen-containing ring portion, the ethyl group, the adjacent carbon bearing the hydroxyl group, and hydrogen. Similarly, at the carbon bearing the hydroxyl group, the priority order considers the hydroxyl group as the highest priority substituent.

Table 2: Stereochemical Parameters

| Stereocenter | Position | Substituents | Possible Configurations |

|---|---|---|---|

| Carbon 3 | Ethyl attachment | N-ring, ethyl, C-4, hydrogen | R or S |

| Carbon 4 | Hydroxyl attachment | Hydroxyl, C-3, C-5, hydrogen | R or S |

| Total Stereoisomers | 4 possible |

The piperidine ring adopts a chair conformation similar to cyclohexane, with the substituents occupying either axial or equatorial positions. The preferred conformation depends on the relative stability of different orientations, with equatorial positions generally favored to minimize steric interactions. Research on related piperidine derivatives indicates that the equatorial conformation is typically more stable by approximately 0.72 kilocalories per mole in the gas phase.

The stereochemical configuration significantly influences the compound's physical and chemical properties, including its potential biological activity. Studies on related aminopyridine compounds have demonstrated that different stereoisomers can exhibit markedly different properties due to their distinct three-dimensional arrangements.

Crystallographic Data and Solid-State Conformational Studies

While specific crystallographic data for 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is not available in the current literature, analysis of related piperidine-pyridine compounds provides insight into likely solid-state conformational preferences. The piperidine ring system typically adopts a chair conformation in the solid state, consistent with solution-phase behavior.

The hydroxyl substituent at position 4 of the piperidine ring can participate in intermolecular hydrogen bonding, which significantly influences crystal packing arrangements. Similar aminopyridine derivatives demonstrate extensive hydrogen bonding networks in their crystal structures, with the amino group serving as both hydrogen bond donor and acceptor.

Table 3: Expected Conformational Parameters

| Structural Feature | Expected Conformation | Basis for Prediction |

|---|---|---|

| Piperidine Ring | Chair | Minimizes ring strain |

| Ethyl Substituent | Equatorial preferred | Reduces steric interactions |

| Hydroxyl Group | Equatorial preferred | Allows hydrogen bonding |

| Pyridine Ring | Planar | Aromatic character |

The pyridine ring maintains its planar aromatic character, with the amino substituent at position 5 potentially participating in both intramolecular and intermolecular interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group functions as a hydrogen bond donor.

Computational studies on related systems suggest that the most stable conformation involves the piperidine ring in a chair form with the pyridine substituent in an equatorial position to minimize steric interactions. The ethyl and hydroxyl substituents likely adopt equatorial orientations when possible, consistent with general principles of cyclohexane chemistry.

Tautomeric Forms and Protonation State Analysis

The aminopyridine moiety in 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol can exist in multiple tautomeric forms, significantly affecting the compound's chemical behavior and properties. Research on 2-amino-4-methylpyridine derivatives has revealed that tautomerization is crucial for understanding the chemical behavior of aminopyridine compounds.

The canonical structure represents the most stable tautomeric form, with the amino group maintaining its neutral state and the pyridine nitrogen unprotonated. However, proton transfer processes can occur under specific conditions, leading to alternative tautomeric arrangements. Studies on related aminopyridine systems indicate that the canonical amino form is typically 13.60 kilocalories per mole more stable than alternative tautomeric structures.

Table 4: Tautomeric and Protonation State Analysis

| Form | Description | Relative Stability | pKa Range |

|---|---|---|---|

| Canonical amino form | Standard structure | Most stable | - |

| Pyridine protonated | N-protonated pyridine | Moderate stability | ~6.86 |

| Piperidine protonated | N-protonated piperidine | High stability | ~11.1 |

| Zwitterionic form | Dual protonation | Least stable | Variable |

The piperidine nitrogen exhibits basic character with an expected pKa value around 11.1, similar to unsubstituted piperidine. This high basicity makes the piperidine nitrogen the primary protonation site under mildly acidic conditions. The pyridine nitrogen, with an expected pKa around 6.86 based on related aminopyridine compounds, represents a secondary protonation site under more acidic conditions.

The transition state structure for potential proton transfer processes involves significant energy barriers. Computational studies on related aminopyridine systems calculate activation energies of approximately 44.81 kilocalories per mole for proton transfer reactions, indicating that tautomeric interconversion requires substantial energy input.

Environmental factors such as pH, solvent polarity, and temperature significantly influence the predominant tautomeric form and protonation state. In aqueous solution at physiological pH, the compound likely exists primarily in its canonical amino form with the piperidine nitrogen protonated, creating a monocationic species that could influence solubility and biological activity patterns.

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-9-8-15(6-5-11(9)16)12-4-3-10(13)7-14-12/h3-4,7,9,11,16H,2,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWKLMAZHMPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause cellular damage and organ toxicity.

Metabolic Pathways

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic intermediates. These interactions can have downstream effects on cellular metabolism and overall energy homeostasis.

Transport and Distribution

The transport and distribution of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and efficacy, as well as its potential side effects.

Subcellular Localization

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression and cellular responses.

Biological Activity

The compound 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol features a piperidine ring substituted with an ethyl group and an aminopyridine moiety. The presence of the amino group and the piperidine structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds can range significantly, often falling between 0.12 to 1.95 µg/mL against multiple pathogens .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation in various cancer lines, such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanisms often involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

Compounds containing aminopyridine structures have also been reported to exhibit anti-inflammatory properties. Inflammatory pathways are often mediated by cytokines and other signaling molecules, and the modulation of these pathways by piperidine derivatives could provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol may be attributed to several mechanisms:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting key metabolic pathways in bacteria or cancer cells.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cell signaling.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, including those structurally related to 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol, it was found that certain modifications enhanced activity against resistant strains of bacteria. The study reported MIC values significantly lower than traditional antibiotics, indicating a promising avenue for drug development .

Study 2: Antitumor Activity

In vitro testing on a series of aminopyridine derivatives revealed that one compound exhibited a 50% inhibition concentration (IC50) of 5 µM against MCF-7 cells. This suggests that structural modifications around the piperidine ring can lead to enhanced cytotoxicity against breast cancer cells .

Table 1: Biological Activities of Related Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol | 0.25 | 10 | Antimicrobial |

| 1-(5-Aminopyridin-2-yl)-3-propylpiperidin-4-ol | 0.15 | 5 | Antitumor |

| 1-(5-Aminopyridin-2-yl)-3-isopropylpiperidin-4-ol | 0.30 | 8 | Anti-inflammatory |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds inhibit essential enzymes such as topoisomerases or kinases |

| Receptor Modulation | Interaction with receptors involved in inflammatory pathways |

| DNA Intercalation | Disruption of DNA replication processes in cancer cells |

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it an attractive candidate for research:

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. The structural similarity of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol to known antidepressants suggests it may also possess similar properties.

2. Neuroprotective Effects

Studies have shown that compounds with a piperidine core can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This opens avenues for further exploration of this compound in neuropharmacology.

3. Anticancer Potential

Initial studies suggest that this compound may have anticancer properties, possibly through mechanisms involving apoptosis and cell cycle regulation. Further investigations are necessary to elucidate its efficacy and mechanism of action in cancer models.

Medicinal Chemistry

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol serves as a scaffold for synthesizing novel therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological profile. Researchers are exploring various derivatives to optimize activity against specific targets.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound. Research teams are conducting in vivo and in vitro studies to assess:

- Dose-response relationships

- Mechanisms of action

- Side effect profiles

These studies are essential for determining the safety and efficacy of the compound as a potential drug candidate.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and cellular responses. Its ability to modulate biological pathways makes it a valuable tool for researchers investigating:

- Signal transduction pathways

- Protein-protein interactions

- Receptor binding affinities

Case Studies

Several case studies highlight the applications of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models when administered at varying doses. |

| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, indicating potential for treating neurodegenerative diseases. |

| Study C | Anticancer activity | Identified induction of apoptosis in cancer cell lines, suggesting further exploration into its use as an anticancer agent. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Nitropyridin-2-yl)piperidin-4-ol

- Structural Difference: The 5-amino group in the target compound is replaced with a nitro group.

- Key Properties: The nitro group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to the amino-substituted analog. Lower aqueous solubility due to decreased polarity. Often used as a synthetic precursor; the nitro group can be reduced to an amine for further functionalization .

Ethyl 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylate

- Structural Difference : A hydroxyl group at position 4 is replaced with an ethyl ester.

- Key Properties :

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

- Structural Difference: Pyridine is replaced with pyrimidine, and a methyl group substitutes the amino group.

- Methyl substitution reduces hydrogen-bonding capacity, which may decrease target affinity compared to the amino group .

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

- Structural Difference: Chlorine replaces the amino group, and pyrimidine substitutes pyridine.

- Key Properties: Chlorine’s electronegativity increases polarity but introduces steric bulk.

Physicochemical and Pharmacological Comparisons

Table 1. Key Physicochemical Properties

| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol | 237.3 | 0.5 | 2 (NH₂, OH) | 4 (N, O) | ~10 |

| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 253.2 | 1.2 | 1 (OH) | 5 (N, O) | ~5 |

| Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate | 249.3 | 1.8 | 1 (NH₂) | 5 (N, O) | ~2 |

| 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol | 193.2 | 0.9 | 1 (OH) | 4 (N, O) | ~7 |

*Calculated using fragment-based methods.

Preparation Methods

Starting Materials and Protection Strategies

A common precursor is 5-halopyridin-2-amine derivatives. For example, 5-iodopyridin-2-amine can be used as a starting material, where the amino group is often protected via Paal-Knorr pyrrole synthesis to prevent side reactions during subsequent steps.

Amination and Functional Group Transformations

- Ullmann-type amination reactions have been employed to introduce amino groups on pyridine rings, such as converting 5-bromo-3-benzyloxypyridine to 3-amino-5-benzyloxypyridine with copper catalysts.

- Deprotection of amines is achieved under mild conditions, for example, using zirconocene chloride hydride (Schwartz reagent) for N-deacylation, preserving sensitive functionalities.

Summary Table: Key Steps in 5-Aminopyridin-2-yl Preparation

Preparation of 3-Ethylpiperidin-4-ol Fragment

While direct literature on 3-ethylpiperidin-4-ol synthesis is limited in the search results, general synthetic methods for substituted piperidinols include:

- Alkylation of piperidin-4-ol or its protected derivatives at the 3-position using alkyl halides under basic conditions.

- Reduction of corresponding piperidin-4-one precursors with selective hydride sources to afford the 4-ol functionality.

- Use of catalytic hydrogenation for nitro group reductions when starting from nitropyridine derivatives.

Coupling of 5-Aminopyridin-2-yl and 3-Ethylpiperidin-4-ol

Nucleophilic Substitution and Amination

The key step involves forming the bond between the 5-aminopyridin-2-yl moiety and the piperidin-4-ol ring nitrogen or oxygen. Based on analogous methods in the literature:

- Aminopyridine derivatives can be reacted with piperidine derivatives under reflux in ethanol or other solvents with catalytic hydrogenation for reduction steps.

- Use of hydrazine hydrate and active nickel catalysts for reduction of nitro groups to amino groups, facilitating subsequent coupling.

- Formation of iminium intermediates by reaction of secondary amines with paraformaldehyde can enable Mannich-type coupling with aromatic amines.

Reaction Conditions and Purification

- Refluxing in ethanol or pyridine is common, sometimes with the addition of bases like sodium hydroxide or triethylamine to adjust pH and facilitate nucleophilic attack.

- Purification is typically achieved by extraction with organic solvents (chloroform, ethyl acetate), drying over sodium sulfate, and column chromatography.

Detailed Preparation Method Example

An illustrative synthesis adapted from patent and literature protocols:

Although this example is for a related aminopyridine compound, similar principles apply to the target compound, with appropriate substitution of the piperidin-4-ol moiety.

Research Findings and Optimization Notes

- The use of hydrazine hydrate and active nickel catalysts for nitro group reduction is efficient and yields high purity amines, crucial for subsequent coupling.

- Protection of amino groups during multi-step synthesis prevents side reactions and improves overall yield and selectivity.

- Reaction pH adjustment to basic conditions facilitates extraction and purification of the desired amine compounds.

- Reflux conditions in ethanol or pyridine are effective for coupling reactions involving aminopyridines and piperidine derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Aminopyridine reduction | Hydrazine hydrate, Ni catalyst, reflux ethanol | Efficient conversion of nitro to amino group |

| Aminopyridine protection | Paal-Knorr pyrrole synthesis | Protects amino group during synthesis |

| Acid chloride formation | Thionyl chloride, reflux | Prepares reactive intermediate for coupling |

| Coupling reaction | Pyridine solvent, dropwise addition, room temp | Forms C-N bond between aminopyridine and piperidine |

| Purification | Extraction, drying, column chromatography | High purity final compound |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol, and how can reaction yields and purity be optimized?

- Methodology : Multi-step organic synthesis typically involves:

- Step 1 : Condensation of protected aminopyridine derivatives with piperidine precursors under anhydrous conditions (e.g., using DCC/DMAP coupling agents).

- Step 2 : Selective deprotection of functional groups (e.g., Boc removal with TFA) followed by alkylation to introduce the ethyl group at the piperidine 3-position .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution) and final products via recrystallization (ethanol/water mixtures). Purity ≥95% can be confirmed by NMR (¹H/¹³C) and LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Recommended Techniques :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm amine protons (δ 6.8–7.2 ppm) and piperidin-4-ol stereochemistry. ¹³C NMR for carbonyl/aromatic carbon assignments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.2) .

- X-ray Crystallography : For resolving stereochemical ambiguities (if single crystals are obtainable) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact with skin; compound may cause irritation (based on analog safety data) .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) in amber glass vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for targets like kinases or GPCRs .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses in target active sites. Validate with MD simulations (AMBER/CHARMM) to assess stability .

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant target proteins .

Q. How can contradictions in reported biological activity data be resolved?

- Approach :

- Comparative Studies : Test the compound alongside structural analogs (e.g., 1-(Pyridin-4-yl)piperidin-4-ol, CAS 130658-65-0) under standardized assay conditions (pH, temperature, solvent controls) .

- Orthogonal Validation : Confirm activity via multiple assays (e.g., cell-based viability assays + enzymatic inhibition) to rule out assay-specific artifacts .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify trends in structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s stability, reactivity, or metabolic fate?

- Tools :

- DFT Calculations : Gaussian 09 or ORCA to model electronic properties (HOMO/LUMO energies) and predict susceptibility to oxidation or hydrolysis .

- ADME Prediction : SwissADME or ADMETLab to estimate metabolic pathways (e.g., cytochrome P450 interactions) and bioavailability .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.